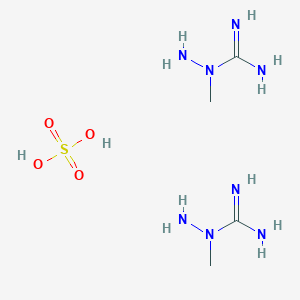
1-Methylhydrazine-1-carboximidamide hemisulfate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Bis(N-amino-N-methylguanidine); sulfuric acid is a compound that belongs to the guanidine family. Guanidines are known for their high basicity and ability to form hydrogen bonds, making them versatile in various chemical and biological applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of bis(N-amino-N-methylguanidine); sulfuric acid typically involves the reaction of an amine with an activated guanidine precursor. Thiourea derivatives are commonly used as guanidylating agents in this process. The reaction conditions often include the use of coupling reagents or metal-catalyzed guanidylation .
Industrial Production Methods
Industrial production methods for guanidine derivatives, including bis(N-amino-N-methylguanidine); sulfuric acid, often involve the melting of ammonium salts with urea. This method is efficient and produces stable crystalline solids .
Analyse Des Réactions Chimiques
Types of Reactions
Bis(N-amino-N-methylguanidine); sulfuric acid undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts for substitution reactions. The conditions often involve controlled temperatures and pH levels to ensure the desired reaction pathway .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce oxidized guanidine derivatives, while reduction may yield reduced forms of the compound .
Applications De Recherche Scientifique
Bis(N-amino-N-methylguanidine); sulfuric acid has a wide range of scientific research applications:
Chemistry: It is used as a reagent and catalyst in various chemical reactions.
Biology: It serves as a DNA minor groove binder and kinase inhibitor.
Industry: It is used in the production of polymers and other industrial materials
Mécanisme D'action
The mechanism of action of bis(N-amino-N-methylguanidine); sulfuric acid involves its ability to form hydrogen bonds and its high basicity. These properties allow it to interact with various molecular targets, including DNA and proteins. The compound’s planarity and resonance forms contribute to its stability and effectiveness in biological environments .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(1,3-dimethylimidazolin-2-ylidene)ethane-1,2-diamine: A bis(chelate) guanidine ligand used in bioinorganic chemistry.
S-methylisothiourea: A guanidylating agent used in the synthesis of guanidine derivatives
Uniqueness
Bis(N-amino-N-methylguanidine); sulfuric acid is unique due to its specific molecular structure, which allows for versatile applications in various fields. Its high basicity and ability to form stable hydrogen bonds make it particularly effective in biological and chemical research .
Propriétés
Formule moléculaire |
C4H18N8O4S |
|---|---|
Poids moléculaire |
274.31 g/mol |
Nom IUPAC |
1-amino-1-methylguanidine;sulfuric acid |
InChI |
InChI=1S/2C2H8N4.H2O4S/c2*1-6(5)2(3)4;1-5(2,3)4/h2*5H2,1H3,(H3,3,4);(H2,1,2,3,4) |
Clé InChI |
ZRZXZUUVGRLPEI-UHFFFAOYSA-N |
SMILES canonique |
CN(C(=N)N)N.CN(C(=N)N)N.OS(=O)(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


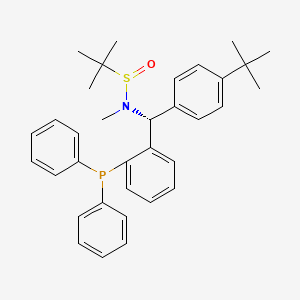
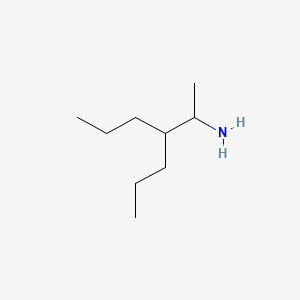

![1-{3-[({1-phenyl-3-[4-(propan-2-yloxy)phenyl]-1H-pyrazol-4-yl}methyl)amino]propyl}piperidin-4-ol](/img/structure/B13648421.png)
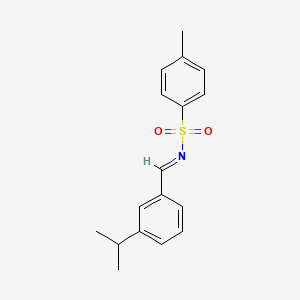
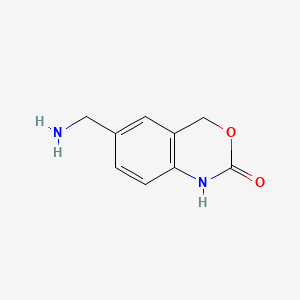

![4-Chloroimidazo[1,2-a]quinoxaline-3(5H)-carboxylic acid](/img/structure/B13648450.png)
![2-[(1-Adamantylcarbonyl)amino]-4-amino-4-oxobutanoic acid](/img/structure/B13648456.png)
![Methyl 1-[5-(tetramethyl-1,3,2-dioxaborolan-2-yl)pyrimidin-2-yl]piperidine-3-carboxylate](/img/structure/B13648464.png)

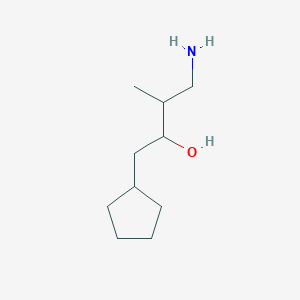
![[4-[(3S,4S)-3-fluoro-4-pentylcyclohexyl]phenyl]boronic acid](/img/structure/B13648492.png)

